

Technical Guide: Synthesis and Characterization of Disopyramide-d5

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Compound of Interest

Compound Name: Disopyramide-d5

Cat. No.: B2749448

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Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of **Disopyramide-d5** (Disopyramide-phenyl-d5). Disopyramide is a Class IA antiarrhythmic agent that functions by blocking sodium channels in the cardiac muscle. The deuterated analog, **Disopyramide-d5**, serves as a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry-based methods. This document details the synthetic protocol for introducing five deuterium atoms onto the phenyl ring of the Disopyramide molecule via acid-catalyzed hydrogen-deuterium exchange. It also compiles key characterization data and presents detailed experimental workflows and the pharmacological mechanism of action through diagrams.

Introduction

Disopyramide, chemically known as 4-[di(propan-2-yl)amino]-2-phenyl-2-pyridin-2-ylbutanamide, is a well-established antiarrhythmic drug used in the treatment of ventricular and supraventricular arrhythmias.[1] Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative bioanalysis using mass spectrometry.[2] The synthesis of **Disopyramide-d5**, where the five hydrogen atoms on the phenyl ring are replaced with deuterium, provides a tool with identical chemical and physical properties to the parent drug, but with a mass shift that allows for its clear distinction in mass spectrometric analyses.[2]

This guide outlines the methodology for its preparation and the analytical data confirming its identity and purity.

Synthesis of Disopyramide-d5

The synthesis of **Disopyramide-d5** is achieved through a hydrogen-deuterium exchange reaction on the aromatic phenyl ring of the parent Disopyramide molecule. This is facilitated by the use of a strong deuterated acid catalyst.

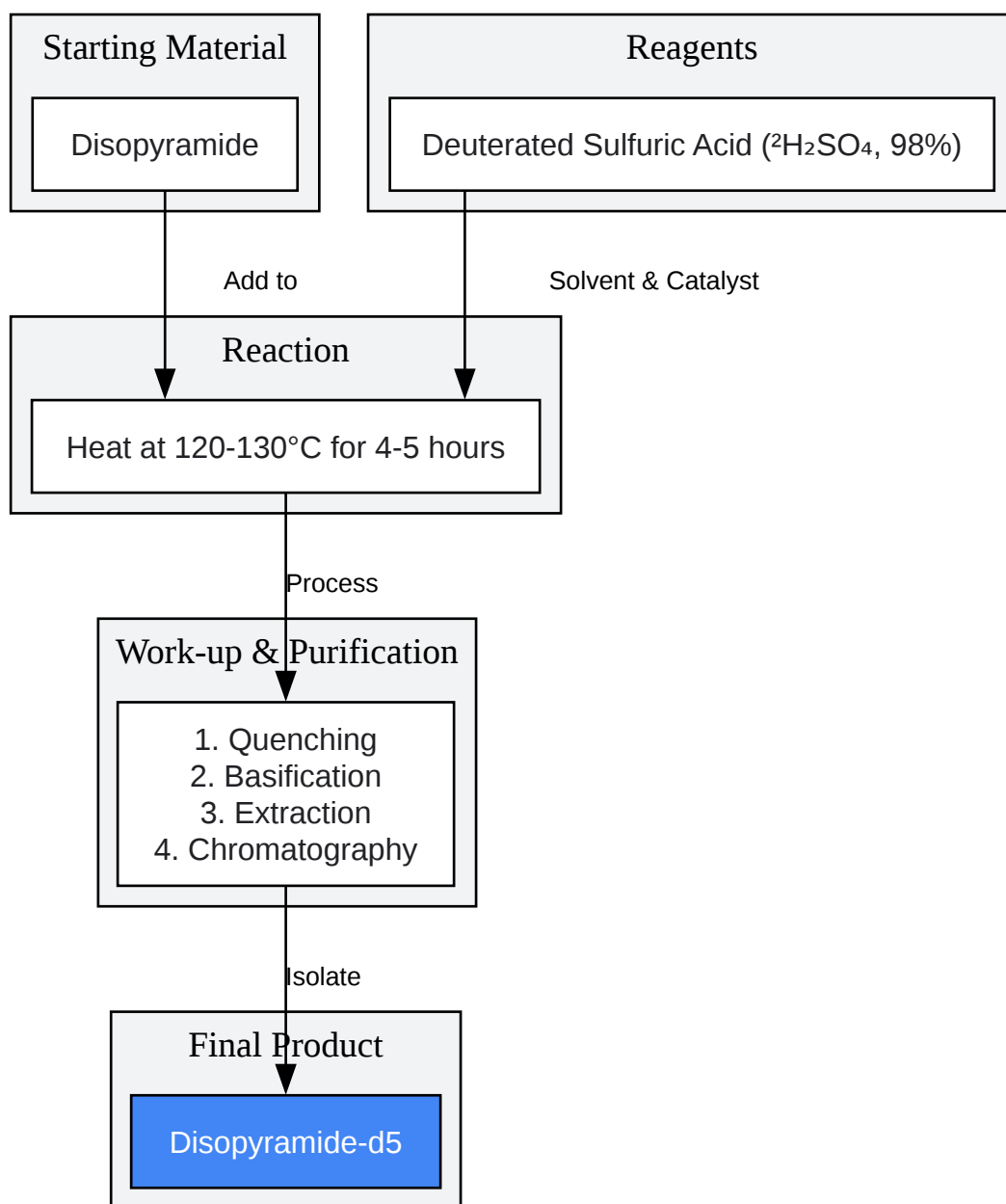
General Information

The key physicochemical properties and identifiers for **Disopyramide-d5** are summarized in the table below.

Property	Value
IUPAC Name	4-[di(propan-2-yl)amino]-2-(2,3,4,5,6-pentadeuteriophenyl)-2-pyridin-2-ylbutanamide
CAS Number	1309283-08-6[3]
Molecular Formula	C ₂₁ H ₂₄ D ₅ N ₃ O[3]
Molecular Weight	344.51 g/mol [3]
Storage Conditions	Refrigerator (2-8°C)

Synthetic Workflow

The synthesis follows a straightforward acid-catalyzed exchange protocol. The workflow is depicted below.



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Caption: Workflow for the synthesis of **Disopyramide-d5**.

Experimental Protocol

The following protocol is based on the deuterium exchange method described by Nelson et al.

- **Reaction Setup:** Dissolve Disopyramide (racemic or enantiomerically pure) in deuterated sulfuric acid (98% $^2\text{H}_2\text{SO}_4$).

- **Heating:** Heat the reaction mixture at a temperature of 120-130°C.
- **Monitoring:** Monitor the reaction progress over 4-5 hours. The exchange of the aromatic protons can be followed by ^1H NMR spectroscopy by observing the disappearance of the signals corresponding to the phenyl protons.
- **Work-up:** After the reaction is complete (typically 4-5 hours), cool the mixture and carefully quench it by adding it to ice/water.
- **Basification:** Neutralize the acidic solution by the slow addition of a suitable base (e.g., ammonium hydroxide or sodium hydroxide) until the pH is basic.
- **Extraction:** Extract the aqueous mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
- **Purification:** Combine the organic extracts, dry over an anhydrous salt (e.g., Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure **Disopyramide-d5**.

Note: The recovery of Disopyramide can be low under these conditions, with reports of approximately 25% recovery. Higher temperatures (145-155°C) can increase the rate of exchange but may lead to even lower recovery.

Characterization Data

The successful synthesis of **Disopyramide-d5** is confirmed through various analytical techniques. The key is to verify the incorporation of five deuterium atoms and to assess the purity of the final compound.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique to confirm the mass increase due to deuteration.

Analysis Type	Expected Result	Reference
Molecular Weight	344.51 g/mol	[3]
CI-Mass Spectrum	Ions observed at m/e 342, 343, 344, and 345, corresponding to deuterated species.	

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the specific location of the deuterium atoms.

Analysis Type	Expected Result	Reference
^1H NMR	The signals corresponding to the five aromatic protons on the phenyl ring (typically appearing as broad signals around δ 7.4-7.8 ppm in the parent compound) will be absent or significantly diminished.[2]	
^2H NMR	A signal corresponding to the deuterium atoms on the aromatic ring will be present, confirming their incorporation. [2]	
^{13}C NMR	The signals for the deuterated carbons on the phenyl ring will show characteristic splitting patterns due to C-D coupling, which differs from C-H coupling.[2]	

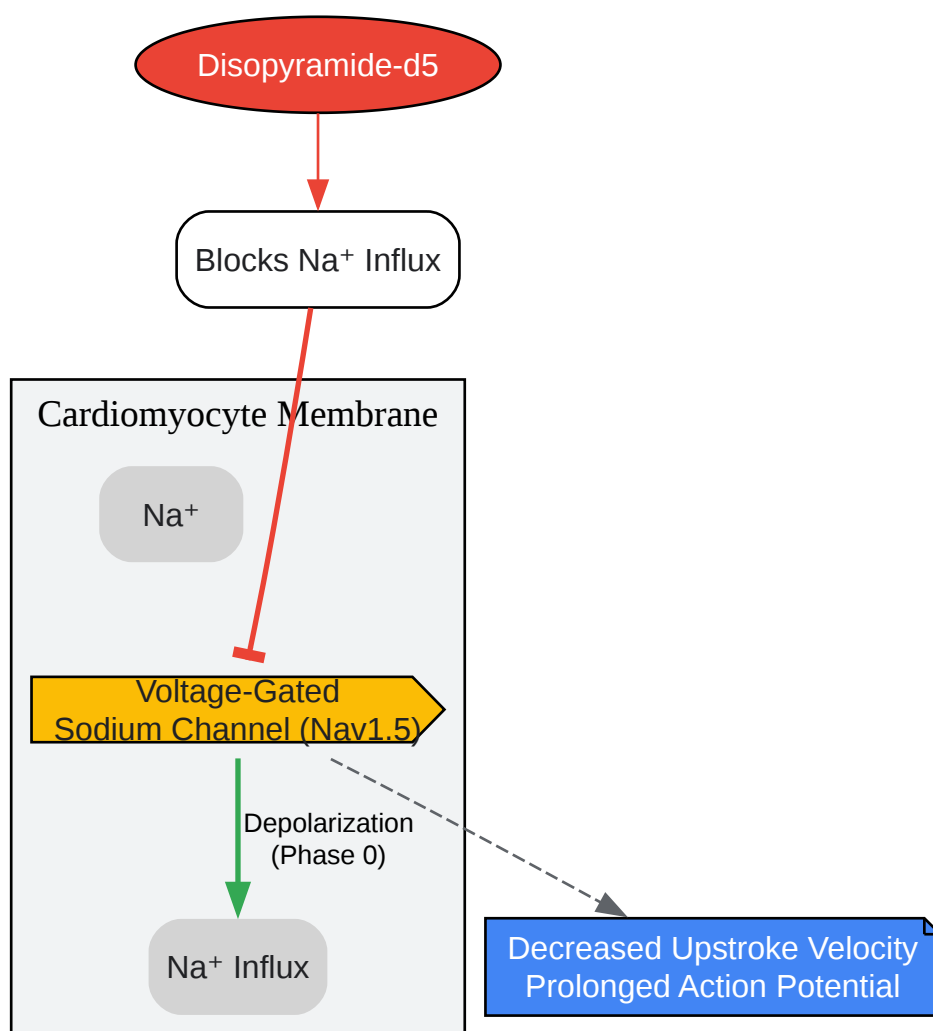
Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is used to determine the chemical purity of the synthesized compound.

Analysis Type	Reported Purity
HPLC	97.99%

Mechanism of Action

Disopyramide is a Class IA antiarrhythmic agent. Its therapeutic effect is derived from its ability to block voltage-gated sodium channels in the heart muscle.



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Caption: Mechanism of action of Disopyramide as a sodium channel blocker.

The mechanism involves:

- **Binding:** Disopyramide binds to the open or inactivated state of the fast sodium channels (Nav1.5).
- **Blockade:** This binding blocks the influx of sodium ions during Phase 0 of the cardiac action potential.
- **Electrophysiological Effect:** The blockade decreases the rate of depolarization (upstroke velocity), slows conduction, and prolongs the duration of the action potential, thereby suppressing arrhythmias.

Conclusion

This technical guide provides essential information for the synthesis and characterization of **Disopyramide-d5**. The described acid-catalyzed deuterium exchange method offers a direct route to this valuable stable isotope-labeled standard. The compiled characterization data, including molecular weight, mass spectrometric ions, and expected NMR shifts, provide the necessary benchmarks for confirming the successful synthesis and purity of the compound. The inclusion of workflow and mechanism diagrams serves to visually simplify these complex processes for researchers and professionals in the field of drug development and bioanalysis.

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